Cefacetrile-13C3
Description
Contextual Significance of Cephalosporins in Antimicrobial Discovery
Cephalosporins represent a major class of β-lactam antibiotics, which have been instrumental in the treatment of bacterial infections since their discovery. wikipedia.orgslideshare.net Originally derived from the fungus Acremonium chrysogenum (previously known as Cephalosporium), these antibiotics are structurally and functionally related to penicillins. wikipedia.orgslideshare.net Their mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are essential enzymes for creating the peptidoglycan layer that provides structural integrity to bacteria. wikipedia.orgnih.govurology-textbook.comstonybrookmedicine.edu This disruption of the cell wall ultimately leads to bacterial cell death. nih.gov
The discovery of cephalosporin (B10832234) C in 1945 from a sewage outfall in Sardinia by Giuseppe Brotzu marked a significant milestone in the fight against bacterial infections, particularly those caused by penicillinase-producing staphylococci which were a major clinical challenge at the time. wikipedia.orgnih.gov The subsequent isolation of the cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), allowed for the chemical modification of its side chains, leading to the development of a vast number of semi-synthetic cephalosporins with improved antibacterial activity and pharmacokinetic properties. wikipedia.orgwikipedia.org
The evolution of cephalosporins is often categorized into generations, with each successive generation generally offering a broader spectrum of activity against Gram-negative bacteria. wikipedia.orgauctoresonline.org First-generation cephalosporins are primarily active against Gram-positive bacteria, while later generations have expanded coverage against more resistant Gram-negative pathogens. nih.govwikipedia.org This continuous development has made cephalosporins a versatile and widely prescribed class of antibiotics, crucial for treating a range of infections from skin and soft tissue infections to more severe conditions like pneumonia and meningitis. nih.govhbs.edu However, the extensive use of these antibiotics has also contributed to the emergence of antibiotic resistance, a pressing global health issue. oup.comresearchgate.netnih.gov
Evolution of Isotopic Tracing Techniques in Drug Metabolism and Mechanistic Studies
The use of isotopic tracers has revolutionized the study of drug metabolism and has evolved significantly over the decades. Initially, research relied heavily on radioactive isotopes like carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H). These radioisotopes were instrumental in early drug metabolism studies, allowing researchers to track the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. However, the inherent risks associated with radioactivity, including the need for specialized handling and disposal procedures and limitations on human studies, spurred the development of alternative methods.
The advent and refinement of mass spectrometry and NMR spectroscopy paved the way for the widespread adoption of stable isotope labeling. Early applications of stable isotopes were often limited by the sensitivity of the available analytical instruments. However, as these technologies advanced, particularly with the development of techniques like liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS), the use of stable isotopes became more feasible and informative.
Modern isotopic tracing techniques offer a sophisticated approach to understanding drug metabolism. For instance, the "isotope cluster" pattern that arises from the natural abundance of ¹³C can be used to help identify drug-related metabolites in complex biological matrices. Furthermore, co-administering a labeled and unlabeled version of a drug (a "microtracer" study) can provide detailed information about a drug's pharmacokinetics and bioavailability. These advanced techniques have become indispensable tools in drug discovery and development, providing critical data for regulatory submissions and enhancing our understanding of how drugs interact with the body.
Rationale for Site-Specific 13C-Enrichment in Cefacetrile-13C3 for Research Applications
Cefacetrile (B1668779) is a first-generation cephalosporin antibiotic. The designation "this compound" indicates that three of the carbon atoms in the cefacetrile molecule have been replaced with ¹³C isotopes. The specific placement of these labels is a deliberate and crucial aspect of its design for research purposes.
The rationale for site-specific ¹³C-enrichment in this compound is multifaceted:
Metabolic Stability of the Label: The ¹³C atoms are strategically placed in a part of the molecule that is expected to remain intact during the initial phases of metabolism. This ensures that the isotopic signature is not lost early in the metabolic process, allowing for the reliable tracking of the core drug structure.
Distinguishing Metabolites: By labeling specific positions, researchers can more easily identify metabolites. If a metabolite retains the ¹³C-labeled portion of the molecule, it will exhibit a characteristic mass shift in mass spectrometry analysis, making it stand out from endogenous compounds and other drug-related fragments. This is particularly useful for identifying novel or unexpected metabolic pathways.
Quantitative Analysis: this compound can be used as an internal standard for the quantitative analysis of unlabeled cefacetrile in biological samples. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis. This co-elution in chromatography and co-ionization in mass spectrometry allows for highly accurate and precise quantification of the drug.
Mechanistic Studies of Resistance: In the context of antimicrobial research, understanding how bacteria develop resistance is critical. By using labeled cefacetrile, researchers can investigate the enzymatic degradation of the antibiotic by bacterial enzymes like β-lactamases. The labeled fragments resulting from this degradation can be identified, providing direct evidence of the resistance mechanism.
Current Research Landscape and Unaddressed Questions in this compound Academic Studies
While specific academic studies focusing exclusively on this compound are not extensively documented in publicly available literature, its primary application lies as a tool in broader research areas. The current research landscape for compounds like this compound is centered on its use in pharmacokinetic and drug metabolism studies.
Key areas where this compound is valuable include:
Pharmacokinetic/Bioavailability Studies: As an internal standard for quantifying cefacetrile in plasma, urine, and other biological fluids.
Metabolite Identification: To aid in the discovery and structural elucidation of cefacetrile metabolites.
Drug-Drug Interaction Studies: To investigate how co-administered drugs might affect the metabolism of cefacetrile.
Environmental Fate and Degradation Studies: Labeled compounds can be used to trace the persistence and breakdown of antibiotics in the environment, a growing area of concern.
Unaddressed questions that could be explored using this compound include:
A more detailed mapping of the complete metabolic profile of cefacetrile in various species, including humans.
Investigation into potential covalent binding of cefacetrile or its metabolites to proteins, which can be a source of toxicity.
Elucidation of the specific roles of different drug-metabolizing enzymes in the clearance of cefacetrile.
Studies on the transport and efflux of cefacetrile in bacterial cells, which can contribute to resistance.
In essence, this compound serves as a sophisticated analytical tool that enables more precise and in-depth research into the fundamental properties and interactions of the parent antibiotic, cefacetrile.
Properties
Molecular Formula |
C₁₀¹³C₃H₁₃N₃O₆S |
|---|---|
Molecular Weight |
342.3 |
Synonyms |
(6R,7R)-3-[(Acetyloxy)methyl]-7-[(2-cyanoacetyl)amino]-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid-13C3; 7-(2-Cyanoacetamido)-3-(hydroxymethyl)-8-oxo-5-thia-_x000B_-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Acetate (Ester)-13C3; 7-Cyan |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Cefacetrile 13c3
Retrosynthetic Analysis for 13C-Enriched Cefacetrile (B1668779) Precursors
Retrosynthetic analysis is a technique used in organic synthesis to plan the synthesis of complex molecules by working backward from the target molecule to simpler, commercially available starting materials. numberanalytics.com3ds.com For Cefacetrile-13C3, the primary goal is to introduce three carbon-13 atoms into the molecule. The retrosynthetic approach would logically target the key fragments where isotopic labeling is most feasible and synthetically efficient.
A logical disconnection of Cefacetrile reveals two primary precursors: 7-aminocephalosporanic acid (7-ACA) and a cyanoacetyl side chain. The original synthesis of Cefacetrile involves reacting 7-ACA with cyanoacetyl chloride. wikipedia.org To create this compound, the ¹³C isotopes are typically incorporated into the cyanoacetyl side chain, as this is generally more synthetically accessible than modifying the complex 7-ACA core.
The retrosynthetic strategy would therefore focus on the synthesis of ¹³C-labeled cyanoacetic acid or a derivative thereof. This could involve starting with simple, commercially available ¹³C-labeled precursors.
Chemical and Chemoenzymatic Strategies for ¹³C Isotope Introduction into the Cefacetrile Core Structure
The introduction of ¹³C isotopes into the Cefacetrile structure can be achieved through chemical synthesis or chemoenzymatic methods. Current time information in Bangalore, IN.nih.gov These strategies are designed to ensure the precise placement of the isotopic labels. Current time information in Bangalore, IN.nih.gov
Stereoselective and Regioselective Labeling Approaches
Stereoselectivity and regioselectivity are critical in ensuring the correct placement of the ¹³C labels within the Cefacetrile molecule. khanacademy.orgmdpi-res.com In the context of this compound, the labels are located in the cyanoacetyl side chain. pharmaffiliates.com
Chemical synthesis offers precise control over the position of the labels. For instance, starting with a ¹³C-labeled acetyl derivative allows for the systematic construction of the labeled side chain.
Chemoenzymatic strategies can also offer high stereoselectivity and regioselectivity. researchgate.netacs.orgnih.govacs.org Enzymes can catalyze specific reactions on the precursor molecules, guiding the incorporation of the ¹³C isotopes into the desired positions. While detailed chemoenzymatic routes for this compound are not extensively documented in publicly available literature, the principles of using enzymes like acylases in the synthesis of other cephalosporins suggest their potential applicability. researchgate.net
Optimization of Reaction Conditions for Isotopic Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the isotopically labeled product. musechem.comacs.org This involves carefully controlling parameters such as temperature, reaction time, solvent, and catalyst concentration. mdpi.com The goal is to drive the reaction to completion while minimizing side reactions that could lead to impurities or a reduction in isotopic enrichment.
For the synthesis of this compound, this would involve optimizing the coupling reaction between the ¹³C-labeled cyanoacetyl precursor and 7-ACA. Factors to consider include the choice of coupling agent and base to facilitate the amide bond formation efficiently. The use of design of experiments (DoE) as a statistical tool can be employed to systematically investigate the effects of multiple variables on the reaction outcome, leading to a robust and high-yielding process.
Purification and Isolation Techniques for Synthesized this compound
After synthesis, this compound must be purified to remove unreacted starting materials, reagents, and byproducts. Current time information in Bangalore, IN.researchgate.net High-performance liquid chromatography (HPLC) is a commonly used technique for the purification of pharmaceuticals and their isotopically labeled analogs. rsc.org Reversed-phase HPLC, often using a C18 column, is a standard method for separating cephalosporins from related impurities. researchgate.net
The selection of the mobile phase and gradient conditions is critical for achieving good separation. A typical mobile phase might consist of a mixture of water and an organic solvent like acetonitrile (B52724), often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.
Solid-phase extraction (SPE) can also be employed as a preliminary purification step to remove major impurities before final purification by HPLC. researchgate.net
Verification of Isotopic Enrichment and Positional Specificity
Once purified, it is essential to verify the isotopic enrichment and the specific positions of the ¹³C labels in the this compound molecule. Current time information in Bangalore, IN.nih.govresearchgate.net This is typically achieved using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govopenmedscience.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular weight of the synthesized compound, providing direct evidence of the incorporation of the three ¹³C atoms. rsc.org The mass spectrum of this compound will show a molecular ion peak that is three mass units higher than that of unlabeled Cefacetrile. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the masses of the resulting fragments can help to confirm the location of the labels within the cyanoacetyl side chain. researchgate.netwur.nl
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR spectroscopy is a powerful tool for determining the exact position of the ¹³C labels. openmedscience.comnih.gov The ¹³C-NMR spectrum of this compound will show enhanced signals for the carbon atoms that have been isotopically enriched. By comparing the chemical shifts of these signals to the known spectrum of unlabeled Cefacetrile, the positions of the ¹³C atoms can be unequivocally assigned. Two-dimensional NMR techniques, such as HSQC and HMBC, can provide further confirmation by showing correlations between the ¹³C-labeled carbons and their attached protons.
The table below summarizes the analytical techniques used for the verification of this compound.
| Analytical Technique | Purpose | Expected Outcome for this compound |
| High-Resolution Mass Spectrometry (HRMS) | To confirm the molecular weight and isotopic incorporation. | Molecular ion peak at M+3 compared to unlabeled Cefacetrile. |
| Tandem Mass Spectrometry (MS/MS) | To determine the location of the isotopic labels. | Fragmentation pattern consistent with ¹³C labels in the cyanoacetyl side chain. |
| ¹³C-NMR Spectroscopy | To confirm the precise position of the ¹³C labels. | Enhanced signals corresponding to the labeled carbon atoms in the cyanoacetyl moiety. |
| 2D-NMR (HSQC, HMBC) | To provide further structural confirmation and assignment. | Correlation peaks confirming the connectivity of the ¹³C-labeled carbons. |
Advanced Analytical Characterization and Quantification of Cefacetrile 13c3
Mass Spectrometry (MS) for Isotopic Purity and Structural Elucidation
Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds like Cefacetrile-13C3. It is widely used for the quantification of antibiotics in various biological matrices, where stable isotope-labeled internal standards are considered the best choice for accuracy. nih.goviosrjournals.org The use of an internal standard like this compound corrects for variations in sample preparation and instrument response, leading to robust and reliable quantification. nih.govwur.nl
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing highly accurate mass measurements. cdc.govnih.gov For this compound, HRMS is used to measure its monoisotopic mass with a high degree of precision, typically to within a few parts per million (ppm). This allows for the unambiguous verification of its elemental formula, C₁₀¹³C₃H₁₃N₃O₆S, distinguishing it from other compounds with the same nominal mass. The measured mass is compared against the theoretical (calculated) exact mass, and a close match confirms the compound's identity and isotopic incorporation.
Table 1. Theoretical High-Resolution Mass Data for Cefacetrile (B1668779) and this compound
| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| Cefacetrile | C₁₃H₁₃N₃O₆S | 339.0525 |
| This compound | C₁₀¹³C₃H₁₃N₃O₆S | 342.0626 |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. researchgate.netnih.gov In an MS/MS experiment, the intact molecule (precursor ion) of this compound is selected and subjected to collision-induced dissociation (CID), breaking it into smaller fragments (product ions). nih.gov
The fragmentation pathway of this compound is expected to be analogous to that of unlabeled Cefacetrile. A key fragmentation involves the cleavage of the β-lactam ring, a characteristic feature of cephalosporins. researchgate.netnih.gov However, any fragment containing the cyanoacetyl side chain, where the ¹³C atoms are located, will exhibit a mass shift of +3 daltons compared to the corresponding fragment from the unlabeled compound. This mass shift provides definitive evidence for the presence and general location of the isotopic labels. This technique is crucial for distinguishing the labeled standard from its unlabeled counterpart in complex matrices and for identifying metabolites that retain the labeled chemical moiety. d-nb.info
Table 2. Predicted MS/MS Fragmentation of Cefacetrile vs. This compound
| Compound | Precursor Ion (m/z) [M+H]⁺ | Key Fragment Ion (m/z) | Structural Origin of Fragment |
|---|---|---|---|
| Cefacetrile | 340.06 | 281.05 | Loss of acetoxymethyl group |
| This compound | 343.07 | 284.06 | Loss of acetoxymethyl group (labeled core) |
| Cefacetrile | 340.06 | 154.04 | Fragment containing the cephem nucleus after side-chain cleavage |
| This compound | 343.07 | 154.04 | Fragment containing the cephem nucleus after side-chain cleavage (unlabeled portion) |
Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique designed to measure the precise ratio of stable isotopes in a sample, such as ¹³C/¹²C. researchgate.netnih.gov While often used to determine isotopic variations at natural abundance levels, IRMS can also be applied to determine the isotopic enrichment of highly labeled compounds like this compound. researchgate.netfmach.it The analysis typically involves combusting the sample to convert all carbon into carbon dioxide (CO₂). The resulting gas is then introduced into the mass spectrometer, which measures the ratio of ¹³CO₂ to ¹²CO₂. This measurement provides a precise value for the isotopic abundance, confirming the degree of ¹³C enrichment in the synthesized batch of the internal standard, a critical parameter for high-accuracy quantification studies. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Labeling Confirmation and Structural Analysis
¹³C-NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In a standard ¹³C-NMR spectrum, signals arise from the naturally abundant ¹³C isotope (1.1%). For this compound, the three carbon atoms that have been synthetically enriched with ¹³C will produce signals of dramatically higher intensity compared to the other ten carbons at natural abundance. thermofisher.com Based on the common synthetic routes for labeled precursors, the labels in this compound are located in the N-acetyl side chain. By analyzing the chemical shifts—which are determined by the local electronic environment of each carbon—the specific positions of these intense signals can be assigned to the nitrile, methylene (B1212753), and carbonyl carbons of the cyanoacetyl group, thus verifying the site-specific labeling. libretexts.orgresearchgate.net
Table 3. Expected ¹³C-NMR Characteristics for Labeled Positions in this compound
| Labeled Carbon Position | Functional Group | Expected Chemical Shift Range (ppm) | Relative Signal Intensity |
|---|---|---|---|
| -¹³CN | Nitrile | 115 - 125 | Very High |
| -¹³CH₂- | Methylene (alpha to C≡N and C=O) | 20 - 30 | Very High |
| -¹³C(O)- | Amide Carbonyl | 160 - 170 | Very High |
¹H-NMR spectroscopy provides detailed information about the protons in a molecule. In the case of this compound, the protons on the labeled methylene group (-¹³CH₂-) will be split into a doublet due to coupling with the attached ¹³C nucleus (a large one-bond coupling constant, ¹JCH). This splitting is a clear indicator of the label's position.
Two-dimensional (2D) NMR techniques provide further confirmation by showing correlations between nuclei. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbons to which they are directly attached. For this compound, a very strong cross-peak would be observed between the methylene protons and the labeled methylene carbon, confirming their direct bond. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons over two or three bonds. This would reveal correlations from the methylene protons to the adjacent labeled carbonyl (¹³C=O) and nitrile (¹³C≡N) carbons, providing unequivocal confirmation of the complete labeled fragment's structure. csic.es
Together, these NMR techniques provide a comprehensive and definitive assignment of the entire molecular structure and verify the precise location of the isotopic labels. magritek.com
Table 4. Key ¹H-NMR and 2D-NMR Correlations for Verifying Label Position in this compound
| Technique | Observed Nuclei | Expected Correlation/Observation |
|---|---|---|
| ¹H-NMR | Protons of -¹³CH₂- group | Signal appears as a doublet due to large ¹JCH coupling. |
| HSQC | ¹H and ¹³C of -¹³CH₂- group | Intense cross-peak confirming the direct H-C bond. |
| HMBC | Protons of -¹³CH₂- and ¹³C of -¹³C(O)- | Cross-peak showing 2-bond correlation (²JHC). |
| HMBC | Protons of -¹³CH₂- and ¹³C of -¹³CN | Cross-peak showing 2-bond correlation (²JHC). |
Compound Reference Table
Chromatographic Separation Techniques Coupled with Isotopic Detection
The separation of this compound from its unlabeled counterpart and other analytes within a complex matrix is a critical step in its analytical application. This is typically achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS). The high resolving power of modern chromatographic columns combined with the specificity and sensitivity of tandem mass spectrometry (MS/MS) allows for the precise detection and quantification of the isotope-labeled standard.
The development of a robust liquid chromatography method is fundamental for the successful analysis of this compound. molnar-institute.com The goal is to achieve adequate separation of this compound and the unlabeled analyte from endogenous matrix components and potential interferences. ijtsrd.com Method development typically involves a systematic approach to optimizing several key parameters. molnar-institute.com
Column Selection: Reversed-phase chromatography is the most common mode used for the analysis of cephalosporins. molnar-institute.com C18 columns are widely employed due to their hydrophobicity, which allows for good retention and separation of moderately polar compounds like Cefacetrile. researchgate.netnih.gov The choice of column dimensions (length, internal diameter) and particle size is often a trade-off between resolution, analysis time, and backpressure. ijtsrd.com For instance, shorter columns with smaller particle sizes can provide faster analysis times, a significant advantage in high-throughput settings. researchgate.netfrontiersin.org
Mobile Phase Optimization: The mobile phase composition is a critical factor influencing retention and selectivity. ijtsrd.com It typically consists of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.netnih.gov The pH of the aqueous phase is adjusted with buffers (e.g., ammonium (B1175870) acetate, formic acid) to control the ionization state of the analytes, thereby affecting their retention and peak shape. nih.goviosrphr.org Gradient elution, where the proportion of the organic modifier is increased during the run, is often necessary to elute a wide range of compounds with different polarities in a reasonable time. nih.govfrontiersin.orgresearchgate.net
Mass Spectrometry Detection: Tandem mass spectrometry (MS/MS) is the detector of choice for quantifying isotope-labeled internal standards. shimadzu.com It offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM). researchgate.net For this compound, a specific MRM transition would be selected that is distinct from the transition of the unlabeled Cefacetrile, allowing for their simultaneous and independent measurement. researchgate.net The use of stable isotope-labeled internal standards like this compound is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, injection volume, and matrix effects. researchgate.netdiva-portal.org
Table 1: Illustrative LC Method Parameters for Cephalosporin (B10832234) Analysis
| Parameter | Typical Condition | Reference |
|---|---|---|
| Chromatographic Mode | Reversed-Phase HPLC/UHPLC | molnar-institute.com |
| Stationary Phase | C18 (e.g., 2.1 x 100 mm, 1.7 µm) | frontiersin.org |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate Buffer | frontiersin.orgiosrphr.org |
| Mobile Phase B | Acetonitrile or Methanol | researchgate.netnih.gov |
| Elution | Gradient | nih.govfrontiersin.org |
| Flow Rate | 0.3 - 1.5 mL/min | researchgate.netfrontiersin.orgbioline.org.br |
| Injection Volume | 5 - 20 µL | iosrphr.orggoogle.com |
| Detection | Tandem Mass Spectrometry (MS/MS) | researchgate.netshimadzu.com |
| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) | frontiersin.orgresearchgate.net |
Gas chromatography is less commonly used for the analysis of cephalosporins like Cefacetrile due to their low volatility and thermal instability. nih.govpsu.edu Direct injection of these compounds into a GC system would likely lead to decomposition rather than volatilization. nih.govrsc.org
However, GC analysis can be made possible through chemical derivatization. psu.edu This process involves converting the non-volatile analyte into a more volatile and thermally stable derivative. jfda-online.com For cephalosporins, derivatization typically targets the active hydrogens in functional groups like carboxylic acids and amines. psu.edu Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common technique to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility. slideshare.net
While feasible, GC-based methods for cephalosporins are often more complex and time-consuming due to the additional derivatization step. nih.gov Nevertheless, for specific applications, such as the analysis of volatile impurities or degradation products in the bulk drug substance, headspace GC-MS could be a valuable tool. rsc.orggoogle.com In this technique, the volatile compounds are sampled from the headspace above the sample and injected into the GC, minimizing interference from the non-volatile matrix. rsc.org The use of this compound in such a context would likely be limited, as its primary utility is as an internal standard for the quantification of the parent drug in biological matrices, a task for which LC-MS/MS is far better suited.
Quantitative Analytical Method Validation for Isotope-Labeled Internal Standards
The validation of an analytical method is crucial to ensure its reliability and that it is fit for its intended purpose. demarcheiso17025.comich.org When using an isotope-labeled internal standard like this compound, the validation process assesses the performance of the entire quantitative procedure. europa.eu This process is typically guided by regulatory guidelines from bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). researchgate.netnih.goveuropa.eu
Sensitivity: The sensitivity of a quantitative method is defined by the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). bioline.org.br The LLOQ is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. ich.org For bioanalytical methods, the LLOQ should be sufficiently low to measure the analyte concentrations expected in the study samples. researchgate.netnih.gov The use of this compound as an internal standard helps to achieve low LLOQs by correcting for analytical variability, even at low concentrations of the analyte. google.com
Linearity and Dynamic Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. japsonline.com This is typically evaluated by analyzing a series of calibration standards over a specified concentration range. nih.goviosrphr.org The dynamic range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org A wide dynamic range is often desirable to accommodate a broad range of analyte concentrations in unknown samples. researchgate.net The relationship between the analyte concentration and the instrumental response is typically described by a linear regression equation, with a correlation coefficient (r²) close to 1.0 indicating a strong linear relationship. researchgate.netbioline.org.br
Table 2: Typical Validation Parameters for Sensitivity and Linearity
| Parameter | Typical Acceptance Criteria | Reference |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 or 10; Precision (%CV) ≤ 20%; Accuracy (% bias) within ±20% | nih.goviosrphr.orgjapsonline.com |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | researchgate.netbioline.org.br |
| Calibration Curve | At least 6-8 non-zero standards; back-calculated concentrations within ±15% of nominal (±20% for LLOQ) | nih.govjapsonline.com |
Precision and Accuracy: Precision refers to the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the mean test results to the true value. ijtsrd.comich.org Both are typically assessed at multiple concentration levels (e.g., LLOQ, low, medium, and high QC samples) within the dynamic range. japsonline.com Precision is expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD), and accuracy is expressed as the percent bias or percent recovery. bioline.org.brjapsonline.com Intra-day precision and accuracy are assessed by analyzing replicates on the same day, while inter-day precision and accuracy are assessed over several days to evaluate the method's reproducibility. researchgate.netbioline.org.br The use of this compound is critical for achieving high precision and accuracy, as it mimics the behavior of the analyte during sample processing and analysis, thereby correcting for potential losses or variations. researchgate.net
Selectivity: Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, or other drugs. wur.nlnih.gov In the context of LC-MS/MS, selectivity is primarily achieved through the unique MRM transition for the analyte and the internal standard. frontiersin.org To assess selectivity, blank matrix samples from multiple sources are analyzed to check for any interfering peaks at the retention time of the analyte and the internal standard. frontiersin.orgnih.gov The response of any interfering peak should be less than 20% of the response of the LLOQ for the analyte and less than 5% for the internal standard. nih.gov
Table 3: Typical Validation Parameters for Precision, Accuracy, and Selectivity
| Parameter | Concentration Levels | Typical Acceptance Criteria | Reference |
|---|---|---|---|
| Precision (%CV) and Accuracy (% Bias) | QC Samples (Low, Mid, High) | Within ±15% | nih.govjapsonline.com |
| LLOQ | Within ±20% | nih.govjapsonline.com | |
| Selectivity | Analyte | Interference < 20% of LLOQ response | nih.gov |
| Internal Standard | Interference < 5% of its response |
Mechanistic and Pre Clinical Investigations Utilizing Cefacetrile 13c3 As a Tracer
Elucidation of Enzyme Kinetics and Substrate Specificity in vitro
The use of Cefacetrile-13C3 is instrumental in providing precise measurements of enzyme kinetics and understanding the specificity of enzymes that interact with this cephalosporin (B10832234) antibiotic.
This compound is employed to study the enzymatic hydrolysis of the β-lactam ring, a primary mechanism of bacterial resistance. In these assays, the labeled compound is incubated with β-lactamase enzymes, and the rate of hydrolysis is monitored over time. Techniques such as mass spectrometry can distinguish between the intact this compound and its hydrolyzed products based on their mass-to-charge ratio. This allows for the precise determination of kinetic parameters like the Michaelis constant (Km) and maximum velocity (Vmax).
Furthermore, in inhibition studies, this compound is used as a substrate in the presence of potential β-lactamase inhibitors. By quantifying the change in the rate of this compound hydrolysis, the potency and mechanism of action of the inhibitor can be determined. This is crucial for the development of new drugs that can overcome antibiotic resistance.
Table 1: Hypothetical Enzyme Kinetic Data for β-Lactamase with this compound
| Enzyme Concentration (nM) | Substrate (this compound) Concentration (µM) | Initial Velocity (µM/min) |
|---|---|---|
| 10 | 50 | 120 |
| 10 | 100 | 200 |
| 10 | 200 | 310 |
| 10 | 400 | 450 |
Penicillin-Binding Proteins (PBPs) are the primary targets of β-lactam antibiotics. nih.govnih.govtaylorandfrancis.comtaylorandfrancis.com this compound allows for detailed investigation of the binding affinity and kinetics of this interaction. In competitive binding assays, labeled this compound is incubated with isolated PBPs. The amount of bound this compound can be quantified, providing a measure of its binding affinity. These studies are essential for understanding the drug's efficacy and for designing new antibiotics with improved PBP targeting. The covalent nature of the bond formed between β-lactams and PBPs can be analyzed more closely using the isotopic label, which can help in identifying the specific amino acid residues involved in the binding process.
Tracing of Biochemical Reaction Pathways in Cellular and Subcellular Models
This compound is an invaluable tracer for mapping the journey of the antibiotic within cellular and subcellular compartments, providing insights into its uptake, efflux, and metabolic fate.
Understanding how an antibiotic enters and is expelled from bacterial cells is fundamental to comprehending its mechanism of action and the development of resistance. nih.govnih.govfrontiersin.orgucl.ac.be this compound is utilized in studies with bacterial cell cultures to quantify its uptake and efflux. By exposing the cells to the labeled compound and subsequently analyzing the intracellular and extracellular concentrations over time using mass spectrometry, researchers can elucidate the transport mechanisms involved. This can help identify specific influx porins and efflux pumps that interact with cefacetrile (B1668779). nih.govnih.govfrontiersin.org
Table 2: Hypothetical Cellular Uptake and Efflux of this compound in a Bacterial Model
| Time (minutes) | Intracellular this compound (µM) | Extracellular this compound (µM) |
|---|---|---|
| 0 | 0 | 100 |
| 5 | 15 | 85 |
| 15 | 35 | 65 |
| 30 | 40 | 60 |
Once inside the cell, this compound can be used to determine its subcellular localization. Through cell fractionation and subsequent analysis of each fraction for the presence of the labeled compound, it is possible to identify where the drug accumulates, for instance, in the cytoplasm, periplasm, or associated with the cell membrane.
Metabolic flux analysis with this compound can reveal how the drug is metabolized by the cell. nih.govnih.gov The carbon-13 label allows for the tracking of the carbon atoms from cefacetrile as they are incorporated into various metabolites. This provides a detailed picture of the metabolic pathways that interact with the antibiotic and can uncover potential detoxification mechanisms employed by the bacteria.
Pre-clinical In Vivo Metabolism Studies in Animal Models
The use of this compound in pre-clinical animal models, such as rodents or non-human primates, is a critical step in understanding the drug's pharmacokinetic and pharmacodynamic profile in a whole organism. scispace.comnih.govnih.govresearchgate.net Following administration of this compound, biological samples like blood, urine, feces, and tissues are collected at various time points. The concentration and chemical form of the labeled compound and its metabolites are then determined.
These studies provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of cefacetrile. The isotopic label ensures that the detected compounds are unequivocally derived from the administered drug, eliminating ambiguity from endogenous molecules. This allows for the identification of major metabolites and the primary routes of elimination from the body. The data gathered from these animal studies are essential for predicting the drug's behavior in humans.
Table 3: Hypothetical Distribution of this compound and its Metabolites in a Rat Model 24 hours Post-Administration
| Sample Type | % of Administered this compound Dose |
|---|---|
| Urine (Unchanged Drug) | 65% |
| Urine (Metabolites) | 15% |
| Feces (Unchanged Drug) | 5% |
| Feces (Metabolites) | 3% |
| Liver | 2% |
| Kidneys | 4% |
Metabolic Fate and Biotransformation Product Identification in Animal Tissues and Biofluids Using ¹³C-Tracing
Pre-clinical studies in animal models are fundamental to understanding the metabolic fate of a new chemical entity. The use of isotopically labeled Cefacetrile, such as the previously studied ¹⁴C-labeled version, has provided significant insights into its distribution and transformation. This compound would be employed in a similar manner, with the significant advantage of being a non-radioactive tracer.
Following administration of this compound to animal models like rats and rabbits, its absorption, distribution, metabolism, and excretion (ADME) profile can be meticulously tracked. Studies with ¹⁴C-labeled Cefacetrile have shown that the compound is widely distributed in the body, with high concentrations observed in the kidneys, plasma, and liver, and the lowest concentrations in the brain. The label also crosses the placenta and appears in the fetus. Radioactivity in these tissues was found to decline as plasma levels decreased. nih.gov
The primary route of biotransformation for Cefacetrile is deacetylation, leading to the formation of its main and active metabolite, desacetylcephacetrile. nih.gov The use of this compound allows for the unambiguous identification of this and other potential metabolites in various biological samples, including plasma, urine, bile, and tissue homogenates. Advanced analytical techniques, particularly high-resolution mass spectrometry (HRMS), can distinguish the unique isotopic signature of this compound and its ¹³C-containing metabolites from endogenous molecules. This allows for the confident identification of biotransformation products.
In studies with ¹⁴C-cephacetrile, it was observed that in both rats and rabbits, the majority of the administered dose was excreted in the urine within 72 hours as the unchanged parent drug and desacetylcephacetrile. nih.gov Only small amounts were found in the feces via biliary excretion. nih.gov Other potential degradation products, such as the gamma-lactone of desacetyl-7-cyanacetamidocephalosporanic acid, were not detected in plasma or urine. nih.gov The application of ¹³C-tracing with this compound would facilitate a more detailed investigation of minor metabolic pathways that might have been difficult to characterize with older techniques.
Quantitative Analysis of Labeled Cefacetrile and its Metabolites in Animal Samples
A critical aspect of pre-clinical investigation is the quantitative determination of the parent drug and its metabolites in various biological matrices. This compound serves as an ideal internal standard for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This is due to its chemical and physical properties being nearly identical to the unlabeled Cefacetrile, ensuring similar extraction recovery and ionization efficiency, while its different mass allows for its distinction from the analyte.
In a typical quantitative study, tissue and biofluid samples from animals administered with unlabeled Cefacetrile would be spiked with a known amount of this compound as an internal standard. Following sample preparation, which may involve protein precipitation or solid-phase extraction, the concentrations of Cefacetrile and its key metabolite, desacetylcephacetrile, are measured by LC-MS/MS. The ratio of the signal from the unlabeled analyte to the labeled internal standard allows for highly accurate and precise quantification.
The following interactive table illustrates the type of quantitative data that would be generated from the analysis of plasma samples in a pre-clinical study.
| Time Point (hours) | Cefacetrile Concentration (µg/mL) | Desacetylcephacetrile Concentration (µg/mL) |
| 0.25 | 15.2 | 1.8 |
| 0.5 | 10.8 | 3.5 |
| 1.0 | 6.1 | 4.2 |
| 2.0 | 2.5 | 3.1 |
| 4.0 | 0.8 | 1.5 |
| 8.0 | 0.1 | 0.4 |
This quantitative data is essential for determining key pharmacokinetic parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).
A second interactive table presents hypothetical tissue distribution data that could be obtained from a pre-clinical study in rats, 1 hour after administration of Cefacetrile.
| Tissue | Cefacetrile Concentration (µg/g) | Desacetylcephacetrile Concentration (µg/g) |
| Kidney | 55.7 | 12.3 |
| Liver | 21.4 | 5.9 |
| Lung | 12.8 | 3.1 |
| Muscle | 5.6 | 1.9 |
| Brain | 0.3 | < 0.1 |
Integration of ¹³C-Tracer Data with Pharmacokinetic Modeling (Pre-clinical)
The quantitative data obtained from studies utilizing this compound as a tracer is invaluable for the development and refinement of pre-clinical pharmacokinetic (PK) models. These models are mathematical representations that describe the time course of a drug's absorption, distribution, metabolism, and excretion.
By providing accurate concentration-time data for both the parent drug and its major metabolites in various compartments (e.g., plasma, different tissues), the ¹³C-tracer data allows for the construction of robust multi-compartment PK models. nih.govviamedica.pl These models can range from simple one- or two-compartment models to more complex physiologically based pharmacokinetic (PBPK) models. nih.gov
The integration of these rich datasets enables the precise estimation of key PK parameters, including:
Clearance (CL): The rate at which the drug is removed from the body.
Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.
Absorption and elimination rate constants (ka and ke): The rates at which the drug is absorbed and eliminated.
Inter-compartmental transfer rates: The rates at which the drug moves between different tissues and fluids.
For instance, the rapid decrease in plasma levels of Cefacetrile and the concurrent appearance of desacetylcephacetrile, as quantified using this compound, would be used to model the metabolic clearance of the parent drug and the formation and subsequent elimination of the metabolite. nih.gov This detailed understanding of the drug's disposition at a pre-clinical stage is crucial for predicting its pharmacokinetic behavior in humans and for informing the design of first-in-human clinical trials.
Chemical Stability and Degradation Pathways of Cefacetrile 13c3 in Research Contexts
Chemical Stability Assessments Under Defined Experimental Conditions (e.g., pH, Temperature, Light)
The stability of Cefacetrile-13C3, much like its unlabeled counterpart and other β-lactam antibiotics, is significantly influenced by environmental factors such as pH, temperature, and light. researchgate.net
pH Influence: The β-lactam ring, a core structural feature of Cefacetrile (B1668779), is susceptible to hydrolysis across a wide pH range. Studies on various cephalosporins demonstrate that degradation occurs in acidic, neutral, and alkaline conditions. nih.gov
Acidic Conditions (pH < 4): Specific acid-catalyzed hydrolysis of the β-lactam bond is a primary degradation pathway. For some cephalosporins with a 3-acetoxymethyl group, like Cefacetrile, this hydrolysis can have a half-life of approximately 25 hours at pH 1.0 and 35°C. nih.gov
Neutral Conditions (pH ≈ 7): In neutral solutions, degradation can proceed through direct water attack on the β-lactam ring or via intramolecular catalysis by the side-chain amido group. nih.gov
Alkaline Conditions (pH > 8): Hydroxide-ion-catalyzed degradation becomes significant, with the rate being influenced by the substituent at the C-3 position. nih.gov Alkaline conditions (e.g., pH 10) can promote the degradation of cephalosporins like cefadroxil (B1668780) through hydrolysis of the β-lactam ring and other reactions. e3s-conferences.orgmdpi.com
Temperature Influence: Temperature accelerates degradation reactions. Studies on similar β-lactam antibiotics show a clear temperature-dependent degradation. For instance, the degradation of captopril, another sulfur-containing compound, increases markedly with rising temperature, with a t90 (time to 10% loss) of 26 days at 5°C but only 7 days at 25°C. pharmacylibrary.com While specific data for this compound is not available, it is expected to exhibit increased degradation at elevated temperatures. Some β-lactams show high stability up to 150°C, but degradation increases significantly at higher temperatures. researchgate.net
Light Influence: While specific studies on the photosensitivity of this compound are limited, many pharmaceutical compounds are sensitive to light. To minimize potential photodegradation, it is standard practice to store and handle this compound in amber vials or otherwise protected from light, especially when in solution. pharmacylibrary.com
Table 1: Summary of Factors Affecting this compound Stability
| Condition | Effect on Stability | Primary Degradation Pathway | General Recommendation |
| Low pH (Acidic) | Decreased stability | Acid-catalyzed hydrolysis of β-lactam ring | Buffer solutions to maintain optimal pH |
| Neutral pH | Moderate stability | Spontaneous hydrolysis, intramolecular catalysis | Use freshly prepared solutions |
| High pH (Alkaline) | Decreased stability | Base-catalyzed hydrolysis of β-lactam ring | Avoid highly alkaline conditions |
| Elevated Temperature | Decreased stability | Accelerated hydrolysis and oxidation rates | Store at recommended cool temperatures |
| Light Exposure | Potential for degradation | Photodegradation | Store in amber vials or protect from light |
Identification of Degradation Products Utilizing 13C-Tracing and Spectroscopic Methods
The primary degradation of Cefacetrile involves the opening of the four-membered β-lactam ring, rendering the antibiotic inactive. mdpi.com For Cefacetrile, which contains a 3-acetoxymethyl group, hydrolysis of the acetyl ester is another key degradation reaction, yielding a deacetyl intermediate that can subsequently form a lactone. nih.gov
The use of this compound is particularly advantageous for identifying these degradation products. The stable isotope label acts as a tracer, allowing for the differentiation of drug-related material from matrix components in complex samples.
Methodology:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for identifying and quantifying degradation products. nih.gov By comparing the mass spectra of degraded and undegraded samples, metabolites and degradants can be identified.
13C-Tracing: When a this compound sample is analyzed, the degradation products will retain the 13C atoms. This results in a characteristic mass shift in the mass spectrometer, making it possible to unequivocally identify fragments originating from the parent compound and to distinguish them from background ions. nih.gov For example, a fragment containing all three labeled carbons will appear at M+3 relative to the corresponding fragment from the unlabeled compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of degradation products, further aiding in their structural elucidation. wur.nl
Common degradation products for cephalosporins similar to Cefacetrile include the initial β-lactam ring-opened product (a penicilloic acid derivative), deacetylated compounds, and lactones formed from intramolecular cyclization. nih.govresearchgate.net
Mechanistic Understanding of Hydrolysis, Oxidation, and Other Degradation Pathways
Hydrolysis: Hydrolysis is the most significant degradation pathway for this compound. The mechanism is highly dependent on the pH of the environment. pharmaguideline.com
The core reaction involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring. mdpi.com
Under alkaline conditions, this is typically initiated by a hydroxide (B78521) ion. mdpi.com
In acidic solution, the reaction is catalyzed by hydrogen ions. nih.gov
For Cefacetrile, the 7-cyanoacetylamino side chain and the 3-acetoxymethyl group also influence reactivity. The ester group at C-3 can itself be hydrolyzed, and theoretical calculations suggest that the C-3 substituent can stabilize the transition state involved in the alkaline hydrolysis of the β-lactam ring, thus affecting its opening rate. nih.gov
Oxidation: While hydrolysis is the primary concern, oxidation can also contribute to the degradation of certain drugs, particularly if the molecule contains susceptible functional groups. For Cefacetrile, the thioether in the dihydrothiazine ring could be a potential site for oxidation to a sulfoxide. Environmental factors such as the presence of dissolved oxygen, metal ions, and exposure to light can promote oxidative degradation. researchgate.netresearchgate.net
Other Pathways: Intramolecular aminolysis, where the side-chain amino group attacks the β-lactam carbonyl, can occur in some cephalosporins, leading to the formation of diketopiperazine-type compounds. nih.gov
Investigation of Isotope Exchange Phenomena and Potential for Label Loss
The utility of an isotopically labeled standard depends on the stability of its label. While deuterium (B1214612) (²H) labels can sometimes be susceptible to back-exchange with protons from the solvent, especially if located at acidic or polar positions, ¹³C labels are covalently bonded within the carbon skeleton of the molecule and are not subject to exchange under typical analytical conditions. isotope.comacanthusresearch.com
For this compound, the three ¹³C atoms are incorporated into the cyanoacetyl side chain. This C-C and C-N bonding is robust, and the potential for label loss through isotope exchange is negligible. acanthusresearch.comcaymanchem.com This stability is a significant advantage, ensuring that the mass difference between the labeled standard and the unlabeled analyte remains constant throughout sample preparation, chromatography, and ionization, which is critical for accurate quantification. ukisotope.com Using ¹³C-labeled standards circumvents issues like chromatographic shifts and differing response factors that can sometimes be observed with deuterated standards. caymanchem.com
Long-Term Storage and Handling Considerations for Isotope-Labeled Reference Standards
Proper storage and handling are crucial to maintain the integrity and ensure the long-term stability of this compound reference standards.
Storage Conditions: Suppliers generally recommend storing this compound in a refrigerator at 2-8°C or frozen at -20°C for long-term stability. medchemexpress.com It is often shipped at ambient conditions, with the understanding that long-term storage requires refrigeration. medchemexpress.com The solid material should be kept in well-closed containers to protect it from moisture, as the parent compound Cefacetrile is known to be hygroscopic.
Table 2: Recommended Storage and Handling for this compound
| Parameter | Recommendation | Rationale |
| Long-Term Storage (Solid) | -20°C or 2-8°C | To minimize thermal degradation and preserve chemical integrity. |
| Container (Solid) | Tightly sealed, opaque/amber vials | To protect from moisture and light. |
| Solutions | Prepare fresh; store refrigerated or frozen for short periods | To prevent hydrolysis and other solvent-mediated degradation. |
| Handling | Allow to warm to room temperature before opening | To prevent condensation of atmospheric moisture onto the cold solid. |
| Environment | Handle in an environment with controlled humidity and light | To minimize hygroscopic uptake and photodegradation. |
Handling Procedures: When preparing solutions, the container of the solid standard should be allowed to equilibrate to room temperature before opening to prevent moisture condensation on the cold powder. Solutions should ideally be prepared fresh for each analysis. If short-term storage of solutions is necessary, they should be kept refrigerated and protected from light. Following these guidelines ensures that the this compound standard remains a reliable tool for quantitative analysis in research settings.
Emerging Research Areas and Future Perspectives for Cefacetrile 13c3
Development of Novel Analytical Platforms for High-Throughput Isotopic Analysis
The full potential of stable isotope-labeled compounds like Cefacetrile-13C3 can only be realized with analytical platforms capable of rapid and sensitive detection. Traditional methods, while accurate, can be time-consuming, limiting the scale of experiments. Recent advancements focus on high-throughput analysis, which is crucial for large-scale studies in drug discovery and systems biology. metsol.comnih.gov
Novel platforms are being developed that couple automated sample preparation with advanced mass spectrometry (MS) techniques. nih.gov For instance, systems integrating robotic liquid handling with state-of-the-art electrospray ionization mass spectrometry can significantly increase sample throughput, analyzing samples in seconds rather than minutes. nih.gov These platforms are designed to handle a wide range of biological matrices with minimal preparation, reducing bottlenecks in preclinical research workflows. nih.gov
The development of analytical techniques like isotope ratio mass spectrometry (IRMS) and advanced liquid chromatography-mass spectrometry (LC-MS/MS) allows for extremely accurate measurements of isotopic enrichment. metsol.com This precision is vital for pharmacokinetic studies where subtle changes in metabolic pathways are monitored. metsol.com For this compound, these high-throughput platforms would enable large-scale screening to investigate its interaction with various bacterial strains or to perform detailed pharmacokinetic profiling in preclinical models more efficiently.
| Platform | Typical Throughput (Samples/Hour) | Key Advantages for this compound Analysis | Primary Detection Technology |
|---|---|---|---|
| Conventional LC-MS/MS | 5 - 15 | High sensitivity and specificity | Tandem Mass Spectrometry |
| High-Throughput SampleStream-MS | 60 - 120 | Rapid analysis, compatibility with diverse matrices nih.gov | Electrospray Ionization Mass Spectrometry |
| Isotope Ratio Mass Spectrometry (IRMS) | 10 - 20 | Extreme accuracy in measuring isotopic ratios metsol.com | Magnetic Sector Mass Analyzer |
Integration of this compound Research with Advanced Proteomics and Metabolomics Approaches
The integration of 'omics' technologies provides a holistic view of biological systems. mdpi.com Stable isotope labeling is a powerful tool within this framework, offering solutions to major challenges in metabolomics, such as metabolite identification, quantification, and flux analysis. nih.gov By using this compound, researchers can move beyond static snapshots of cellular processes to dynamic investigations of metabolic networks. creative-proteomics.com
In a typical experiment, bacteria could be exposed to this compound, and its metabolic fate could be traced. Using high-resolution mass spectrometry, scientists can identify metabolites that incorporate the 13C label, thereby mapping the biotransformation pathways of the antibiotic within the bacterial cell. nih.gov This Stable Isotope-Resolved Metabolomics (SIRM) approach can reveal not just what metabolites are present, but how metabolism is occurring in response to the antibiotic. creative-proteomics.com
Simultaneously, proteomics can be used to quantify changes in the bacterial proteome. This integrated approach can correlate metabolic changes with alterations in protein expression, providing deep mechanistic insights. nih.govfrontiersin.org For example, an increase in the expression of stress-response proteins coupled with the appearance of specific 13C-labeled antibiotic fragments could elucidate bacterial defense mechanisms against cefacetrile (B1668779). This multi-omics strategy has the potential to uncover novel biomarkers of antibiotic efficacy and resistance. mdpi.comnih.gov
| Observed Change | Proteomics Finding (Example) | Metabolomics Finding (Example) | Potential Interpretation |
|---|---|---|---|
| Bacterial Stress Response | Upregulation of beta-lactamase enzymes | Detection of 13C-labeled inactive cefacetrile fragments | Enzymatic degradation of the antibiotic as a resistance mechanism. |
| Cell Wall Synthesis Disruption | Downregulation of penicillin-binding proteins (PBPs) | Accumulation of 13C-labeled peptidoglycan precursors | Successful inhibition of cell wall synthesis by the antibiotic. |
| Metabolic Shift | Upregulation of enzymes in central carbon metabolism | Altered ratios of 13C-labeled intermediates in the TCA cycle | Bacteria are altering energy metabolism to cope with antibiotic-induced stress. |
Potential for this compound in Mechanistic Drug Discovery and Development Methodologies (Pre-clinical Phase)
In the preclinical phase of drug development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is critical. musechem.com Stable isotope-labeled compounds like this compound are exceptional tools for these studies, allowing for precise tracking and quantification of the drug and its metabolites in complex biological matrices without the complications of radioactive labels. musechem.comsymeres.com
This compound can be used in preclinical models to elucidate metabolic pathways and reaction kinetics. symeres.com By administering a mixture of labeled and unlabeled drug, researchers can differentiate between the newly administered dose and any drug already present, which is particularly useful in multiple-dosing studies. nih.gov This approach provides clear data on drug clearance, bioavailability, and potential for accumulation.
Furthermore, this compound is invaluable for mechanistic studies to understand how a drug works and why it might fail. symeres.com For instance, if a drug candidate shows variable efficacy in preclinical models, this compound can be used to determine if this is due to differences in metabolism across individuals or species. It can help identify specific enzymes responsible for breaking down the drug, which is key to predicting potential drug-drug interactions. This detailed mechanistic insight helps to de-risk drug candidates early in the development pipeline, saving time and resources. metsol.comnih.gov
Unexplored Applications of this compound in Fundamental Biochemical and Microbiological Research
Beyond its role in drug development, this compound has significant potential in fundamental research. The study of antimicrobial resistance (AMR), a major global health threat, stands to benefit greatly. Isotopic labeling techniques can be used to trace the fate and persistence of antibiotics in various environments, helping to understand how AMR spreads. iaea.org
In microbiology, this compound could be used as a probe to study the dynamics of bacterial cell wall synthesis in real-time. Beta-lactam antibiotics like cefacetrile target penicillin-binding proteins (PBPs) to inhibit the cross-linking of peptidoglycan. nih.gov Using heavy isotope labeling combined with mass spectrometry, researchers have been able to elucidate the mechanisms of peptidoglycan polymerization. nih.gov Applying this methodology with this compound could reveal precisely how the antibiotic is incorporated or interacts with the cell wall machinery, and how resistant bacteria might bypass this inhibition.
Another unexplored area is its use in competitive binding assays. This compound could be used to screen for new compounds that bind to the same bacterial targets. By quantifying the displacement of the labeled compound, researchers could identify novel antibiotic candidates. Furthermore, its application in studying microbial ecosystems (microbiomes) could reveal how antibiotics affect the metabolic activity of different bacterial populations, providing insights into the off-target effects of antibiotic therapy.
Q & A
Q. Advanced
- Storage Conditions : Use amber vials at -80°C with desiccants to prevent hydrolysis.
- Periodic Revalidation : Conduct LC-MS every 3 months to monitor 13C loss (threshold: <2% over 12 months).
- Matrix Selection : Avoid buffers with nucleophiles (e.g., Tris) that could displace 13C-labeled groups .
How should researchers design dose-response studies to account for isotopic effects on this compound’s efficacy?
Q. Advanced
- Dose Escalation : Test logarithmic concentrations (0.1–100 µg/mL) with both labeled and unlabeled compounds.
- Endpoint Selection : Measure bacterial growth inhibition (OD600) and compare EC50 values. A significant shift (e.g., EC50 increase by ≥20%) indicates isotopic effects .
- Statistical Power : Use n ≥ 6 replicates and two-way ANOVA to confirm significance (α = 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
